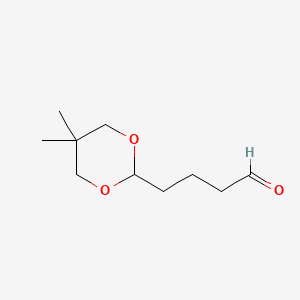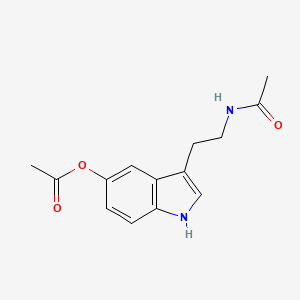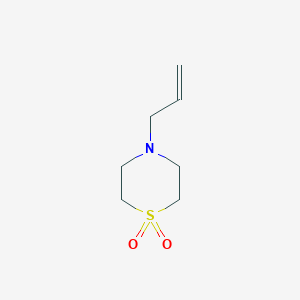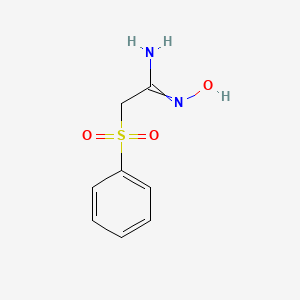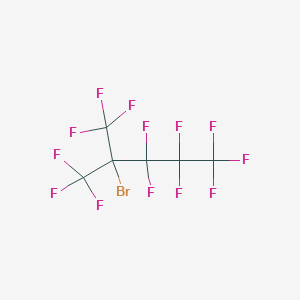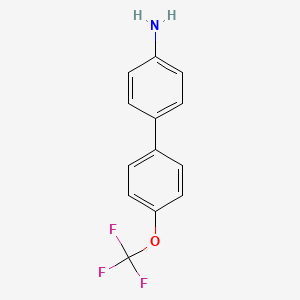
4'-Trifluoromethoxy-biphenyl-4-ylamine
Übersicht
Beschreibung
“4’-Trifluoromethoxy-biphenyl-4-ylamine” is an organic compound with the molecular formula C13H10F3NO . It has an average mass of 253.220 Da and a monoisotopic mass of 253.071442 Da .
Molecular Structure Analysis
The molecular structure of “4’-Trifluoromethoxy-biphenyl-4-ylamine” consists of a biphenyl group where one of the phenyl rings is substituted with a trifluoromethoxy group and an amine group .Physical And Chemical Properties Analysis
“4’-Trifluoromethoxy-biphenyl-4-ylamine” has a molecular weight of 253.22 g/mol. More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Electronic Delocalization in Metal-Organic Frameworks
The study by Hua et al. (2016) investigates the redox-active tris[4-(pyridin-4-yl)phenyl]amine ligand and its incorporation into a solid-state metal-organic framework (MOF). Through in situ spectroelectrochemical experiments, the research elucidates the electronic delocalization within the framework, demonstrating the compound's utility in assessing electroactive MOFs (Hua et al., 2016).
Ambipolar and Electrochromic Materials
Wang and Hsiao (2014) synthesized bis(triarylamine)-based polyimides demonstrating ambipolar properties and multi-electrochromic behaviors. These materials, showing high thermal stability and reversible redox couples, highlight the potential of triarylamine derivatives in developing advanced electrochromic devices (Wang & Hsiao, 2014).
Hydrogen-Bonding Triarylamines
Murata and Lahti (2007) explored hydrogen-bonding triarylamines as radical cation precursors. Their study on the synthesis and oxidation of these derivatives emphasizes the role of hydrogen bonding in stabilizing radical cations, which could influence the design of organic electronic materials (Murata & Lahti, 2007).
Aminomethylation Reactions Catalyzed by Metal Complexes
Nagae et al. (2015) demonstrated the catalysis of ortho-C-H bond addition in pyridine derivatives by group 3 metal triamido complexes. This research provides insights into the activation of C-H bonds, a fundamental reaction in organic synthesis, highlighting the versatility of triarylamine derivatives in catalytic processes (Nagae et al., 2015).
Photoredox Catalysis for Fluoromethylation
Koike and Akita (2016) discuss the use of photoredox catalysis in the fluoromethylation of carbon-carbon multiple bonds, showcasing the application of fluoromethylating reagents in synthetic chemistry. The study highlights the significance of designing appropriate reaction systems for efficient and selective radical fluoromethylation (Koike & Akita, 2016).
Safety And Hazards
The safety data sheet for a related compound, 4-(Trifluoromethoxy)aniline, indicates that it is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, serious eye damage, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is recommended to handle with care, use protective equipment, and ensure good ventilation .
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAISNZDCSZJLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375325 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Trifluoromethoxy-biphenyl-4-ylamine | |
CAS RN |
728919-14-0 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B1596982.png)
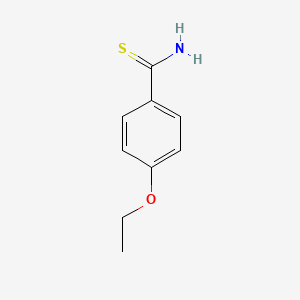
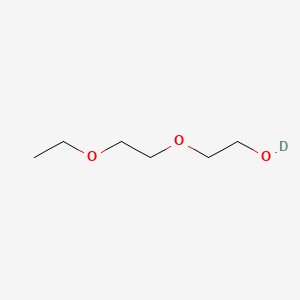
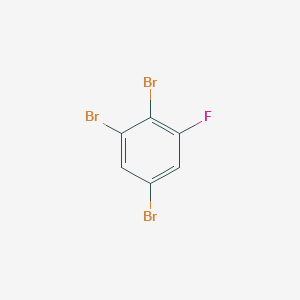
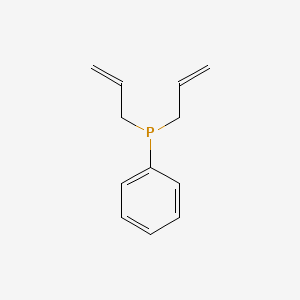
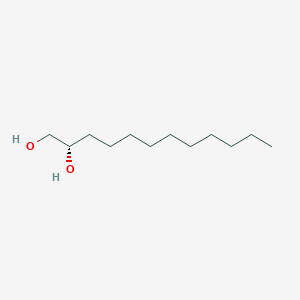
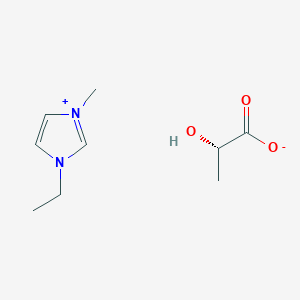
![2-[N-(2-hydroxyethyl)-3,5-dimethoxyanilino]ethanol](/img/structure/B1596996.png)
